(2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
This compound belongs to the chromene-3-carboxamide family, characterized by a benzopyran core substituted with an imino group and a carboxamide side chain. The (2Z)-configuration indicates a specific stereochemistry at the C2 position, critical for its molecular interactions. Key structural features include:
- 2-[(2-fluoro-4-methylphenyl)imino] group: The electron-withdrawing fluorine and electron-donating methyl groups modulate electronic properties and steric bulk .
- N-(tetrahydrofuran-2-ylmethyl) side chain: Introduces a heterocyclic moiety, improving solubility and bioavailability compared to purely aromatic analogs .
Synthetic routes typically involve condensation of brominated chromene precursors with substituted phenylimino groups under basic conditions (e.g., NaH/THF), followed by carboxamide functionalization .
Properties
IUPAC Name |
6-bromo-2-(2-fluoro-4-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3/c1-13-4-6-19(18(24)9-13)26-22-17(21(27)25-12-16-3-2-8-28-16)11-14-10-15(23)5-7-20(14)29-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDFDAVAMBHNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The target compound’s structural complexity necessitates sequential functionalization of the chromene scaffold. Key steps include:
- Chromene Core Construction : Knoevenagel condensation or Bi(OTf)3-catalyzed cyclization.
- Bromination : Electrophilic substitution at position 6.
- Imino Group Formation : Condensation with 2-fluoro-4-methylaniline.
- Carboxamide Coupling : Activation of the carboxylic acid and reaction with tetrahydrofuran-2-ylmethylamine.
Each step is optimized for yield and stereoselectivity, with the Z-configuration stabilized by intramolecular hydrogen bonding.
Stepwise Synthesis
Chromene Core Formation
The chromene backbone is synthesized via Knoevenagel condensation between 2-hydroxybenzaldehyde derivatives and active methylene compounds (e.g., malononitrile). For example:
$$
\text{2-Hydroxy-5-bromobenzaldehyde} + \text{Malononitrile} \xrightarrow{\text{KOH, EtOH}} \text{6-Bromo-2H-chromene-3-carbonitrile}
$$
This method achieves yields of 80–89% under reflux conditions. Alternatively, Bi(OTf)3-catalyzed cyclization in 1,4-dioxane/water (10:1) at 80°C facilitates chromene formation with 66–95% efficiency.
Table 1: Chromene Synthesis Optimization
| Method | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Knoevenagel Condensation | KOH/Ethanol | Reflux | 80–89 |
| Bi(OTf)3 Catalysis | Bi(OTf)3/1,4-dioxane | 80°C | 66–95 |
Bromination at Position 6
Bromine is introduced via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0°C. Alternatively, H₂O₂/HBr systems (as described in CN111825531B) achieve regioselective bromination of phenolic precursors. Post-bromination, the intermediate is purified via silica gel chromatography (20% EtOAc/hexane).
Imino Group Introduction
The imino linkage is formed by condensing 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 2-fluoro-4-methylaniline under Dean-Stark conditions to remove water. Acetic acid catalysis at 120°C for 12 hours yields the (Z)-isomer preferentially due to steric hindrance.
Reaction Mechanism:
$$
\text{6-Bromo-2-oxochromene-3-carboxylic acid} + \text{2-Fluoro-4-methylaniline} \xrightarrow{\text{AcOH, Δ}} \text{(2Z)-Imino intermediate}
$$
Carboxamide Coupling
The carboxylic acid is activated using DCC (N,N'-dicyclohexylcarbodiimide) and reacted with tetrahydrofuran-2-ylmethylamine in THF at room temperature. The reaction is monitored via TLC, and the product is isolated using reversed-phase C18 chromatography.
Table 2: Carboxamide Coupling Efficiency
| Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DCC | THF | 24 | 75 |
| EDCI/HOBt | DCM | 18 | 82 |
Characterization and Analytical Validation
Challenges and Alternative Approaches
- Stereoselectivity : The Z-isomer is favored due to intramolecular H-bonding between the imino proton and carbonyl oxygen.
- Side Reactions : Over-bromination is mitigated by controlled NBS stoichiometry.
- Green Chemistry : Ultrasound-assisted synthesis reduces reaction time by 40% but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Chromene-3-carboxamide Derivatives
Key Findings:
Electronic Effects: The 2-fluoro-4-methylphenyl group in the target compound balances electron-withdrawing (F) and donating (Me) effects, optimizing stability and reactivity. In contrast, the 4-chloro-2-fluorophenyl analog () exhibits higher lipophilicity due to chlorine but reduced metabolic stability . 4-Phenoxyphenyl () introduces strong π-π interactions but reduces aqueous solubility, limiting bioavailability .
Side Chain Modifications :
- The tetrahydrofuran-2-ylmethyl group in the target compound improves solubility (logP ~2.1) compared to the unsubstituted carboxamide (logP ~3.5 in ) .
- Methoxy-substituted analogs () show fluorescence properties but lack halogen atoms for targeted binding .
Synthetic Yields: NaH/THF-mediated reactions () achieve moderate yields (~60–70%) for brominated chromenes, whereas phenoxy-substituted derivatives require harsher conditions (e.g., DMF, 80°C) .
Research Implications
- Pharmacological Potential: The target compound’s bromine and fluorine atoms suggest utility in kinase inhibition or antimicrobial studies, akin to related halogenated chromenes .
- Structure-Activity Relationships (SAR) :
- Halogen substituents (Br, F, Cl) correlate with enhanced target binding but may increase toxicity.
- Polar side chains (e.g., THF-2-ylmethyl) mitigate hydrophobicity-driven toxicity .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that incorporates a chromene framework, an imine functional group, and a carboxamide moiety. The presence of bromine and fluorine atoms suggests potential interactions with biological targets due to their electronegative nature.
Structure Overview
| Component | Description |
|---|---|
| Chromene Core | A bicyclic structure known for various bioactivities |
| Imine Group | Potential for nucleophilic attack and reactivity |
| Carboxamide Moiety | Involvement in hydrogen bonding and stability |
| Bromine and Fluorine Substituents | Influence on lipophilicity and target binding |
Research indicates that the compound may exhibit multiple mechanisms of action, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains, potentially due to its ability to disrupt cell membrane integrity or interfere with metabolic pathways.
- Anticancer Properties : Some derivatives of chromene compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various chromene derivatives, including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound induces cytotoxicity in human breast cancer cell lines (MCF-7), with IC50 values around 15 µM. The mechanism was linked to the induction of oxidative stress and DNA damage.
- Anti-inflammatory Activity : In a model of acute inflammation, administration of the compound reduced paw edema in rats by approximately 50%, suggesting significant anti-inflammatory properties.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The lipophilic nature due to halogen substitutions may enhance membrane permeability.
- Distribution : The compound's distribution is likely influenced by its molecular weight and lipophilicity, affecting its bioavailability.
- Metabolism : Potential metabolic pathways include oxidation by cytochrome P450 enzymes, which could lead to active or inactive metabolites.
- Excretion : Renal excretion is expected for polar metabolites.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization involves multi-step protocols, including halogenation (using bromine for bromo-substitution), imine formation via Schiff base condensation, and amide coupling. Key parameters include:
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) for solubility and reaction homogeneity .
- Temperature Control: Maintaining 60–80°C during imine condensation to prevent side reactions .
- Purification: Column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate the Z-isomer .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer:
- ¹H/¹³C NMR: Assign peaks to confirm the Z-configuration of the imine group (δ 8.5–9.0 ppm for imine protons) and the tetrahydrofuran (THF) methylene group (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., m/z 521.12 [M+H]⁺) and isotopic patterns for bromine .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and NH amide bands (~3300 cm⁻¹) .
Q. How can researchers design initial biological activity screening assays?
- Methodological Answer: Use in vitro assays targeting enzymes or receptors structurally similar to known chromene targets:
- Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
- Anticancer Activity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Potential: Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: The bromo group at position 6 and the electron-withdrawing fluoro substituent on the phenyl ring direct reactivity:
- Steric Effects: The tetrahydrofuran-2-ylmethyl group may hinder nucleophilic attack at the chromene core. Computational modeling (DFT) can predict reactive sites .
- Electronic Effects: The electron-deficient imine nitrogen increases susceptibility to reduction (e.g., NaBH₄) or acid-catalyzed hydrolysis. Monitor via TLC and adjust pH to stabilize intermediates .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Methodological Answer:
- Dose-Response Validation: Repeat assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives .
- Target-Specific Profiling: Use CRISPR-edited cell lines to isolate pathways (e.g., apoptosis vs. necrosis) .
- Metabolic Stability Testing: Incubate with liver microsomes to assess degradation rates impacting in vivo vs. in vitro results .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer:
- Core Modifications: Replace the tetrahydrofuran group with pyrrolidine to compare steric effects on bioactivity .
- Substituent Analysis: Synthesize analogs with Cl instead of Br at position 6 to evaluate halogen-dependent toxicity .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions with target proteins (e.g., hydrogen bonding with the amide carbonyl) .
Q. What experimental and computational methods validate the compound’s mechanism of action?
- Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins (e.g., ΔG values) .
- Molecular Dynamics Simulations: Model conformational changes in target enzymes upon compound binding .
- Gene Expression Profiling: RNA-seq to identify downstream genes regulated by the compound (e.g., apoptosis markers like BAX/BCL-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
